molecular formula C18H27NO B5201437 N-(4-butylphenyl)-2-cyclohexylacetamide

N-(4-butylphenyl)-2-cyclohexylacetamide

Cat. No. B5201437
M. Wt: 273.4 g/mol
InChI Key: BFZNIYUTLPDVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-cyclohexylacetamide, commonly known as BCAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCAA is a derivative of cyclohexylacetamide and is synthesized through a multistep process using various reagents and solvents.

Mechanism of Action

The mechanism of action of BCAA is not fully understood, but it is believed to act through various pathways, including the modulation of glutamate receptors, the inhibition of pro-inflammatory cytokines, and the activation of neuroprotective pathways. BCAA has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects:
BCAA has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. BCAA has also been shown to increase the levels of neurotrophic factors, including brain-derived neurotrophic factor and nerve growth factor. Additionally, BCAA has been found to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the advantages of BCAA is its potential therapeutic applications in the treatment of various neurological disorders and cancer. Additionally, BCAA has been shown to have minimal toxicity and side effects, making it a promising candidate for further research. However, one of the limitations of BCAA is its complex synthesis method, which requires various reagents and solvents. Additionally, the mechanism of action of BCAA is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the research of BCAA. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of BCAA and its potential applications in the treatment of various neurological disorders and cancer. Furthermore, the development of BCAA derivatives with improved pharmacokinetic properties and efficacy is also an area of future research.

Synthesis Methods

The synthesis of BCAA involves a multistep process that requires various reagents and solvents. The first step involves the reaction of 4-butylbenzaldehyde with cyclohexylamine in the presence of acetic acid and acetic anhydride. This reaction results in the formation of N-(4-butylphenyl)cyclohexylamine. The next step involves the reaction of N-(4-butylphenyl)cyclohexylamine with acetic anhydride in the presence of sodium acetate, which results in the formation of N-(4-butylphenyl)-2-cyclohexylacetamide. The final step involves the purification of the compound using recrystallization.

Scientific Research Applications

BCAA has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. BCAA has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, BCAA has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells.

properties

IUPAC Name

N-(4-butylphenyl)-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-2-3-7-15-10-12-17(13-11-15)19-18(20)14-16-8-5-4-6-9-16/h10-13,16H,2-9,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZNIYUTLPDVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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